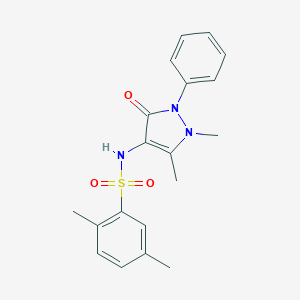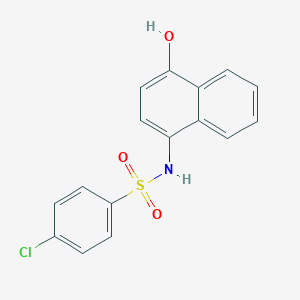![molecular formula C21H23NO3S B281694 2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, AM404, and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of AM404 involves its inhibition of the anandamide transporter, which is responsible for the uptake of anandamide into cells. By inhibiting this transporter, AM404 increases the concentration of anandamide in the body, leading to its analgesic and anti-inflammatory effects. AM404 has also been found to have other mechanisms of action, including its ability to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
AM404 has been found to have a variety of biochemical and physiological effects. As mentioned earlier, it has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation. It has also been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, AM404 has been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AM404 in lab experiments is its specificity for the endocannabinoid system. This allows researchers to study the effects of manipulating this system without affecting other physiological processes. However, one limitation of using AM404 is its potential toxicity at high concentrations. This requires researchers to carefully monitor the dosage and concentration of AM404 used in experiments to ensure that it is not causing any harm to cells or animals.
Direcciones Futuras
There are many potential future directions for research on AM404. One area of research could be its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research could be its potential as a treatment for epilepsy. Additionally, further research could be done to optimize the synthesis method of AM404 to increase its yield and purity. Overall, the potential applications of AM404 in scientific research are vast, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, or AM404, is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. Its mechanism of action involves its inhibition of the anandamide transporter, leading to an increase in anandamide concentration and its analgesic and anti-inflammatory effects. AM404 has many potential applications in scientific research, including as a treatment for pain, inflammation, epilepsy, and neurodegenerative diseases. Further research is needed to fully understand its potential and optimize its synthesis method.
Métodos De Síntesis
The synthesis method of AM404 involves the reaction of 4-methylsulfonylbenzenesulfonyl chloride with 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine in the presence of a base. The resulting product is then treated with 2,4-dimethylphenol to yield AM404. This synthesis method has been optimized and improved over time to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
AM404 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its role as an inhibitor of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, inflammation, and appetite. AM404 has been found to inhibit the uptake of the endocannabinoid anandamide, leading to an increase in its concentration in the body. This increase in anandamide has been shown to have analgesic and anti-inflammatory effects, making AM404 a potential therapeutic agent for the treatment of pain and inflammation.
Propiedades
Fórmula molecular |
C21H23NO3S |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H23NO3S/c1-13-5-9-21(15(3)10-13)26(23,24)22-16-6-8-20-18(12-16)17-11-14(2)4-7-19(17)25-20/h5-6,8-10,12,14,22H,4,7,11H2,1-3H3 |
Clave InChI |
ZWQMDLFJERANKU-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C |
SMILES canónico |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281611.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281612.png)
![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281613.png)
![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)
![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281616.png)
![N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281622.png)
![4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)
